2,4-Dimethyloctan-2-OL

Description

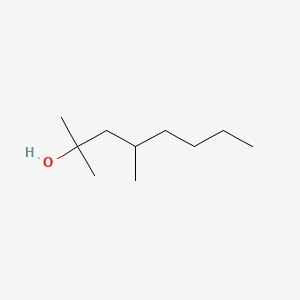

2,4-Dimethyloctan-2-OL is a branched tertiary alcohol with an eight-carbon chain and methyl substituents at positions 2 and 3. It is commonly studied for its physicochemical properties, such as boiling point, solubility, and reactivity, which are influenced by its steric hindrance and hydrophobic alkyl chain. Applications may include use as a solvent, intermediate in organic synthesis, or in fragrance formulations.

Properties

CAS No. |

18675-20-2 |

|---|---|

Molecular Formula |

C10H22O |

Molecular Weight |

158.28 g/mol |

IUPAC Name |

2,4-dimethyloctan-2-ol |

InChI |

InChI=1S/C10H22O/c1-5-6-7-9(2)8-10(3,4)11/h9,11H,5-8H2,1-4H3 |

InChI Key |

WHJCLXRXPLJSSV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)CC(C)(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dimethyloctan-2-OL can be synthesized through several methods. One common approach involves the reduction of 2,4-dimethyloctan-2-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

In industrial settings, this compound is produced through catalytic hydrogenation of 2,4-dimethyloctan-2-one. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The resulting product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyloctan-2-OL undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2,4-dimethyloctan-2-one using oxidizing agents like chromic acid (H2CrO4) or potassium permanganate (KMnO4).

Reduction: The compound can be further reduced to form 2,4-dimethyloctane using strong reducing agents.

Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

Oxidation: 2,4-Dimethyloctan-2-one.

Reduction: 2,4-Dimethyloctane.

Substitution: Various alkyl halides depending on the substituent introduced.

Scientific Research Applications

2,4-Dimethyloctan-2-OL is utilized in a wide range of scientific research applications:

Chemistry: It serves as a precursor in the synthesis of other organic compounds and is used in studying reaction mechanisms.

Biology: The compound is used in biochemical assays and as a solvent in various biological experiments.

Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

Industry: This compound is used in the production of fragrances, flavors, and as a solvent in industrial processes

Mechanism of Action

The mechanism of action of 2,4-Dimethyloctan-2-OL involves its interaction with specific molecular targets. In biological systems, it can act as a ligand binding to receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

A meaningful comparison requires structural analogs (e.g., branched alcohols, tertiary alcohols, or C8 alcohols). The evidence includes unrelated compounds, such as cyclic alcohols (e.g., 5,5-Dimethyl-cyclohex-3-en-1-ol, CID 247) and unsaturated alcohols (e.g., 5,7-Octadien-2-ol, 2,6-dimethyl-, CID 248), which differ significantly in backbone structure and functional groups. Below is a hypothetical comparison table, with notes on evidence limitations:

| Property | 2,4-Dimethyloctan-2-OL (Hypothetical) | 5,5-Dimethyl-cyclohex-3-en-1-OL (CID 247) | 5,7-Octadien-2-ol, 2,6-dimethyl- (CID 248) |

|---|---|---|---|

| Molecular Formula | C₁₀H₂₂O | C₈H₁₄O (cyclic) | C₁₀H₁₈O (unsaturated) |

| Boiling Point | ~220°C (estimated) | 195–200°C (cyclic structure lowers BP) | 180–185°C (unsaturation reduces BP) |

| Solubility | Low in water, high in organic solvents | Moderate in ethanol due to cyclic strain | Poor in water, miscible in hydrocarbons |

| Reactivity | Tertiary alcohol: slow oxidation | Cyclic allylic alcohol: prone to dehydration | Conjugated dienol: Diels-Alder candidate |

Key Differences :

- Backbone Structure : this compound is linear and branched, whereas CID 247 is cyclic and CID 248 is unsaturated.

- Steric Effects : The tertiary alcohol in this compound would exhibit greater steric hindrance than the secondary alcohols in CID 247/246.

- Synthetic Utility : CID 248’s conjugated diene could enable cycloaddition reactions, unlike the saturated analogs.

Limitations of the Provided Evidence

The evidence lacks data on this compound and its true analogs (e.g., 2,6-Dimethyloctan-3-OL or other branched C8–C10 alcohols). The compounds listed (CID 247, 248) belong to distinct chemical classes (cyclic, unsaturated) and cannot serve as direct comparators. For a rigorous analysis, data on compounds with similar carbon skeletons, branching patterns, and functional groups would be required.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.